molecular formula C18H17N5O B12175172 N-[2-(pyridin-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

N-[2-(pyridin-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

Cat. No.: B12175172
M. Wt: 319.4 g/mol
InChI Key: GRBCWJUJSWHYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(pyridin-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes both pyridine and pyrimidine rings, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(pyridin-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide typically involves the reaction of 2-aminopyridine with α-bromoketones under different reaction conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . This reaction is mild and metal-free, making it an attractive option for laboratory synthesis.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-[2-(pyridin-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(pyridin-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(pyridin-2-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications.

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)-4-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C18H17N5O/c24-17(20-13-9-15-4-1-2-10-19-15)14-5-7-16(8-6-14)23-18-21-11-3-12-22-18/h1-8,10-12H,9,13H2,(H,20,24)(H,21,22,23)

InChI Key

GRBCWJUJSWHYAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.